4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide
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Overview
Description
4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopentane ring, a benzamide moiety, and a fluorobenzenesulfonamido group
Preparation Methods
The synthesis of 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of reagents such as sodium tetraphenyl borate and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide can be compared with other similar compounds, such as:
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound has a similar benzamide core but differs in the substituents attached to the benzamide moiety.
4-amino-N-[2-(diethylamino)ethyl]benzamide: Another benzamide derivative with different functional groups, leading to distinct chemical and biological properties
Properties
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-17-7-11-19(12-8-17)30(28,29)24-14-13-23-20(26)16-5-9-18(10-6-16)25-21(27)15-3-1-2-4-15/h5-12,15,24H,1-4,13-14H2,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROODIDGQSABEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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